4,6-Dihydroxyquinoline
Overview
Description
4,6-Dihydroxyquinoline, also known as quinoline-4,6-diol, is an organic compound belonging to the class of hydroxyquinolones. This compound is characterized by a quinoline moiety bearing two hydroxyl groups at the 4th and 6th positions. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has been detected in various biological systems and is involved in the tryptophan metabolism pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxyquinoline can be achieved through several methods. One common approach involves the reaction of anilines with malonic acid equivalents under specific conditions . Another method includes the reaction of anthranilic acid derivatives . These reactions typically require catalysts and specific reaction conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for large-scale production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dihydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline-4,6-dione.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
4,6-Dihydroxyquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dihydroxyquinoline involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in binding to enzymes and receptors, influencing their activity. The compound can inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes .
Comparison with Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties and used in various pharmaceutical applications.
8-Hydroxyquinoline: Exhibits a broad range of biological activities, including anticancer and antifungal effects.
4-Hydroxyquinoline: Used in the synthesis of heterocyclic compounds and has pharmaceutical significance.
Uniqueness of 4,6-Dihydroxyquinoline: this compound is unique due to the presence of hydroxyl groups at both the 4th and 6th positions, which confer distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions and interactions that are not possible with other hydroxyquinolines.
Properties
IUPAC Name |
6-hydroxy-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-5,11H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALURCRIGINGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331520 | |
Record name | 4,6-Dihydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4,6-Dihydroxyquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3517-61-1 | |
Record name | 4,6-Quinolinediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3517-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dihydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dihydroxyquinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZF8DP2DQZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4,6-Dihydroxyquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,6-dihydroxyquinoline in biological systems?
A1: this compound, also known as 6-hydroxykynurenic acid (6-HKA), is a metabolite found in both plants and animals. In mammals, it's part of the tryptophan-kynurenine metabolic pathway, primarily known for its role in serotonin regulation. [] Research has shown its presence in various tissues, including the small intestine of rabbits where it plays a role in regulating serotonin levels. [] Interestingly, higher plasma concentrations of this compound were observed in beef steers with higher average daily gain, suggesting a potential link to metabolic efficiency and growth. []
Q2: How is this compound formed in living organisms?
A2: this compound is generated from the metabolism of tryptophan. Specifically, it is formed from 5-hydroxytryptophan through a pathway involving the enzyme indoleamine 2,3-dioxygenase. This enzyme cleaves the indole ring of 5-hydroxytryptophan, leading to the formation of 5-hydroxykynurenine, which is further converted to this compound. This pathway operates alongside the more commonly known route of 5-hydroxytryptophan metabolism involving aromatic L-amino acid decarboxylase and monoamine oxidase. []
Q3: Are there any known therapeutic applications of this compound?
A4: While this compound itself might not be directly used in therapy, its presence and altered levels offer insights into various metabolic processes. For instance, it's being investigated as a potential biomarker for conditions like insulin resistance and type 2 diabetes. [] Understanding its role in these conditions could pave the way for developing targeted therapies and personalized interventions based on an individual's metabolic profile.
Q4: What is the distribution of this compound in plants?
A5: this compound is found in various plant species, particularly in the tobacco plant (Nicotiana tabacum). Interestingly, its concentration varies across different parts of the plant. While it's present in the flowers, stem, and roots, the highest concentration is found in the leaves, increasing throughout the leaf's development and senescence. [] The presence of this compound in plants suggests its potential involvement in plant-specific metabolic pathways, though further research is needed to elucidate these roles.
Q5: How is this compound analyzed in biological samples?
A5: Several analytical methods have been employed for the detection and quantification of this compound in various matrices. These include:
- Chromatographic techniques: Paper chromatography coupled with fluorimetry has been traditionally used. []
- Mass spectrometry: Advanced techniques like high-performance chemical isotope labeling liquid chromatography-mass spectrometry (CIL LC-MS) are increasingly used for sensitive and accurate measurement of this compound in complex biological samples like serum. []
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